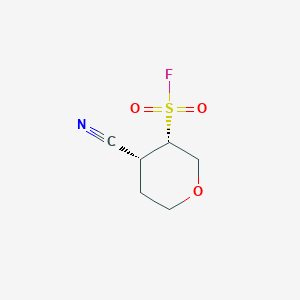
rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique structural features, which include a cyano group, an oxane ring, and a sulfonyl fluoride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides or sulfonyl fluorides under basic conditions.
Industrial Production Methods
Industrial production of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano group and the oxane ring.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted oxanes, sulfonic acids, and various derivatives depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The cyano group and oxane ring contribute to the compound’s overall stability and reactivity, facilitating its use in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
- Rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
- Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine
Uniqueness
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis stands out due to its unique combination of functional groups, which impart distinct reactivity and versatility. The presence of the sulfonyl fluoride group, in particular, makes it highly reactive towards nucleophiles, enabling a wide range of chemical modifications. Additionally, the cyano group provides opportunities for further functionalization and derivatization, enhancing its utility in synthetic chemistry and research applications.
Propiedades
Número CAS |
2243506-90-1; 2287346-47-6 |
|---|---|
Fórmula molecular |
C6H8FNO3S |
Peso molecular |
193.19 |
Nombre IUPAC |
(3S,4R)-4-cyanooxane-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2/t5-,6-/m1/s1 |
Clave InChI |
SYULKROBRKMAAZ-PHDIDXHHSA-N |
SMILES |
C1COCC(C1C#N)S(=O)(=O)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
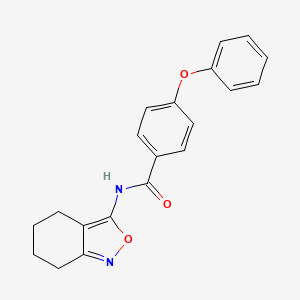
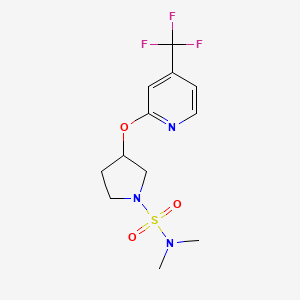
![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
![5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2889690.png)
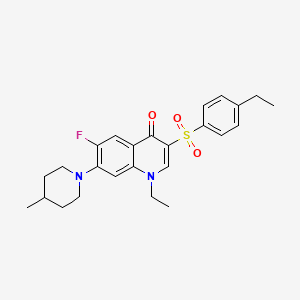
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)
![2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2889695.png)
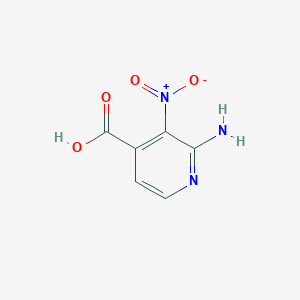
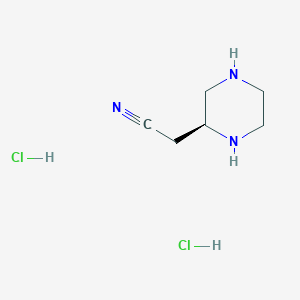
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

